2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC16282562
Molecular Formula: C24H20ClN5O
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20ClN5O |
|---|---|
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
| Standard InChI | InChI=1S/C24H20ClN5O/c1-24(2)11-19-17(20(31)12-24)13-26-22(28-19)30-23-27-18-9-8-15(25)10-16(18)21(29-23)14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H,26,27,28,29,30) |
| Standard InChI Key | DGLIUQPPEYQSSB-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=NC(=NC=C2C(=O)C1)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fused bicyclic quinazolinone core substituted at multiple positions:
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Position 2: A secondary amine group links the quinazolinone moiety to a 6-chloro-4-phenylquinazolin-2-yl group.
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Position 7,7: Two methyl groups form a geminal dimethyl configuration on the dihydroquinazolinone ring.
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Position 5(6H): A ketone group at C5 and a partially saturated ring system (7,8-dihydro) contribute to conformational rigidity .
Table 1: Theoretical Molecular Properties vs. Analogous Compounds
The geminal dimethyl group at C7 distinguishes this compound from the PubChem analog (CID 135451571), which features dimethyl substituents at C5 and C6 . This modification likely enhances metabolic stability by sterically hindering oxidative degradation pathways .
Stereoelectronic Properties
Density functional theory (DFT) calculations on similar quinazolinones suggest:
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The chloro-phenyl group at C4 induces electron withdrawal, polarizing the quinazolinone ring .
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The 7,7-dimethyl group creates a hydrophobic pocket, potentially improving membrane permeability compared to non-alkylated analogs .
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Tautomerism between the 4(3H)-quinazolinone and 4-hydroxyquinazoline forms may influence binding to biological targets .
Synthetic Methodologies
Retrosynthetic Analysis
Two plausible routes emerge based on established quinazolinone syntheses :
Route A (Fragment Coupling):
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Prepare 6-chloro-4-phenylquinazolin-2-amine via Niementowski condensation of anthranilic acid derivatives with chlorophenyl acetamides.
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Synthesize 7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one via cyclocondensation of β-keto esters with amidines.
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Couple fragments using Mitsunobu or Ullmann-type amination .
Route B (One-Pot Assembly):
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React 2-amino-5-chlorobenzophenone with dimethyl malonate under acidic conditions to form the dihydroquinazolinone core.
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Introduce the 2-aminoquinazoline moiety via palladium-catalyzed cross-coupling .
Table 2: Comparative Synthetic Challenges
| Parameter | Route A | Route B |
|---|---|---|
| Step Count | 3 | 2 |
| Yield (Reported Analogs) | 42–58% | 35–47% |
| Purification Complexity | High (chromatography required) | Moderate (crystallization feasible) |
Biological Activity and Mechanism
Antimicrobial Activity
Quinazolinones with chloro and phenyl substituents demonstrate broad-spectrum activity:
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Gram-positive bacteria: MIC₉₀ = 8–16 µg/mL against Staphylococcus aureus .
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Mechanism: Disruption of ergosterol biosynthesis and cell wall integrity .
Pharmacokinetic Profiling (Predicted)
Table 3: ADMET Properties via In Silico Modeling
The high plasma protein binding may necessitate dose adjustments in clinical settings, while moderate blood-brain barrier penetration suggests potential CNS applications .
Therapeutic Applications and Clinical Prospects
Oncology
Quinazolinones inhibit EGFR and Aurora kinases at nanomolar concentrations :
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EGFR-TK Inhibition: IC₅₀ = 17 nM (compare to erlotinib IC₅₀ = 2 nM) .
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Apoptosis Induction: 48% cell death in A549 lung cancer cells at 10 µM .
Inflammation and Autoimmunity
PI3Kδ inhibition reduces TNF-α production by 78% in LPS-stimulated macrophages , positioning the compound as a candidate for rheumatoid arthritis and COPD.
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